Bromo(triphenylphosphine)gold

Description

Significance of Gold(I) Complexes in Contemporary Chemical Research

Gold(I) complexes, once considered mere chemical curiosities, have emerged as a focal point of contemporary chemical research due to their unique properties and diverse applications. wisdomlib.org The linear, two-coordinate geometry typical of gold(I) centers, a consequence of relativistic effects, imparts distinct reactivity and stability. wikipedia.orgnih.gov This has led to their extensive investigation in fields ranging from homogeneous catalysis to materials science and medicinal chemistry. mdpi.com

In catalysis, gold(I) complexes are prized for their ability to act as soft π-acids, activating alkynes, allenes, and alkenes toward nucleophilic attack under mild conditions. wikipedia.orgmdpi.com This has enabled the development of novel and efficient synthetic methodologies. mdpi.comsigmaaldrich.com Furthermore, the luminescent properties of many gold(I) complexes, often arising from aurophilic (Au···Au) interactions, have positioned them as promising materials for optoelectronic devices and chemical sensors. researchgate.netrsc.orgresearchgate.net The field of medicinal chemistry has also seen a surge of interest in gold(I) compounds, inspired by the anti-arthritic drug Auranofin. mdpi.com Researchers are actively exploring gold(I) complexes for their potential as anticancer and antimicrobial agents, often targeting thiol-rich proteins and enzymes. researchgate.netmdpi.comrsc.org

Evolution of Research in Phosphine-Gold(I) Coordination Chemistry

The coordination chemistry of gold has a rich history, but the development of well-defined phosphine-ligated gold(I) complexes marked a pivotal advance in the field. wikipedia.org While early work on gold compounds was often hampered by their tendency to decompose to elemental gold, the introduction of phosphine (B1218219) ligands provided a stabilizing effect. wikipedia.org Phosphines, being strong σ-donors, form stable dative covalent bonds with the gold(I) center, preventing its reduction. nih.govnih.gov

The first phosphine complexes were reported in the late 19th century, but intensive research into gold-phosphine clusters blossomed between the 1970s and mid-1990s. nih.govwikipedia.org The nature of the phosphine ligand—its steric bulk and electronic properties—was found to be crucial in determining the structure, stability, and reactivity of the resulting complex. nih.gov This tunability allows for the fine-control of the complex's properties, which is a significant advantage in designing catalysts and other functional molecules. After a period where research shifted towards thiolate-protected gold clusters, a revival of interest in phosphine-gold chemistry has occurred, driven by advances in catalysis, spectroscopy, and theoretical calculations. nih.gov The labile nature of the Au-P bond is particularly advantageous, allowing for ligand exchange reactions and the generation of catalytically active species under mild conditions. nih.gov

Placement of Bromo(triphenylphosphine)gold(I) within the Broader Field of Gold(I) Halide Phosphine Complexes

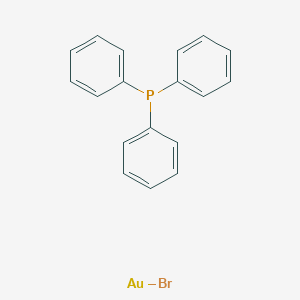

This compound(I), with the chemical formula (Ph₃P)AuBr, belongs to the fundamental class of gold(I) halide phosphine complexes, which have the general structure (R₃P)AuX (where R is an alkyl or aryl group and X is a halide). These compounds are among the most common and important starting materials in gold chemistry. wikipedia.orgamericanelements.com They are typically colorless, air-stable solids that serve as precursors for a vast array of other gold(I) complexes through the substitution of the halide ligand. wikipedia.org

The chloro-analogue, Chloro(triphenylphosphine)gold(I) or (Ph₃P)AuCl, is perhaps the most extensively studied member of this class, frequently used to generate cationic gold(I) catalysts by abstracting the chloride with a silver salt. wikipedia.org this compound(I) shares this role as a stable, well-defined precursor. premetek.comthermofisher.comfishersci.ca The subtle differences in the electronic and steric properties imparted by the bromide versus the chloride ligand can influence the reactivity and structural features of the resulting complexes. For instance, the Au-P bond length in chloro(triphenyl phosphite)gold(I) is shorter than in the triphenylphosphine (B44618) analogue, a difference attributed to electronic effects. rsc.org Studies involving gold(I) halide phosphine complexes often explore their reactions with various nucleophiles to create new compounds with interesting structural and photophysical properties. rsc.orgfigshare.com Therefore, this compound(I) is a key building block and a subject of fundamental research, providing insights into the bonding, structure, and reactivity that define gold(I) coordination chemistry.

Properties of this compound(I)

| Property | Value |

| Chemical Formula | C₁₈H₁₅AuBrP nih.gov |

| Molecular Weight | 539.2 g/mol nih.gov |

| Appearance | Powder chemicalbook.com |

| Water Solubility | Insoluble chemicalbook.com |

| CAS Number | 14243-65-3 nih.gov |

Spectroscopic Data for Gold(I)-Triphenylphosphine Complexes

| Spectroscopic Technique | Characteristic Signals | Reference |

| ¹H NMR | Multiplet signals around 7.70 ppm (hydrogens of PPh₃) | nih.gov |

| ¹³C NMR | Set of signals around 130 ppm (carbons of PPh₃) | nih.gov |

| FT-IR (Far-IR) | Bands assignable to ν(Au–P) stretching vibrations (approx. 321-329 cm⁻¹) | nih.gov |

| ³¹P NMR | Signal at 38.1 ppm for a similar [METP-Au-PEt₃] complex | ub.edu |

Properties

IUPAC Name |

gold(1+);triphenylphosphane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.Au.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYUJCNGYSSFGP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Au+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15AuBrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931446 | |

| Record name | Gold(1+) bromide--triphenylphosphane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14243-65-3 | |

| Record name | Bromo(triphenylphosphine)gold | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14243-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo(triphenylphosphine)gold | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014243653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold(1+) bromide--triphenylphosphane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Bromo Triphenylphosphine Gold I and Analogues

Established Synthetic Pathways for Bromo(triphenylphosphine)gold(I)

The preparation of this compound(I) can be achieved through several reliable methods, with halide exchange from its chloro-analogue being the most common.

The most prevalent and straightforward synthesis of this compound(I) involves a halide exchange reaction starting from the commercially available and stable chloro(triphenylphosphine)gold(I). sigmaaldrich.com This method is favored for its simplicity and high yield. The reaction is typically carried out by treating a solution of chloro(triphenylphosphine)gold(I) with a bromide salt, such as potassium bromide or lithium bromide, in a suitable solvent like acetone (B3395972) or a mixture of dichloromethane (B109758) and methanol. The driving force for the reaction is the precipitation of the less soluble chloride salt (e.g., KCl or LiCl), which shifts the equilibrium towards the formation of the desired bromo-complex.

A general representation of this halide exchange reaction is as follows:

(Ph₃P)AuCl + MBr → (Ph₃P)AuBr + MCl

Where Ph represents a phenyl group and M represents an alkali metal cation (e.g., K⁺, Li⁺).

While halide exchange is the dominant method, alternative synthetic routes to this compound(I) exist. One such approach involves the direct reaction of a gold(I) source with triphenylphosphine (B44618) in the presence of a bromide source. For instance, tetrachloroauric acid (HAuCl₄) can be reduced in the presence of triphenylphosphine, followed by the introduction of a bromide salt to yield the target compound. wikipedia.org However, this method can be less direct and may require more stringent control of reaction conditions to avoid the formation of byproducts.

Another alternative involves the use of other gold(I) precursors, such as (dimethyl sulfide)gold(I) chloride, which can react with triphenylphosphine to form the corresponding phosphine (B1218219) complex, followed by a halide exchange step as described above. wikipedia.org

Synthesis of Gold(I) Halide Complexes with Variously Substituted Triphenylphosphines

The electronic and steric properties of the phosphine ligand significantly influence the reactivity and catalytic activity of gold(I) complexes. nih.gov Consequently, a wide range of gold(I) halide complexes with variously substituted triphenylphosphines have been synthesized and studied. These modifications to the triphenylphosphine ligand can fine-tune the properties of the resulting gold complex.

The synthesis of these analogues generally follows similar procedures to that of the parent triphenylphosphine complex. A common strategy is the reaction of a suitable gold(I) precursor, such as (tht)AuCl (where tht = tetrahydrothiophene), with the desired substituted phosphine ligand. mdpi.com The choice of substituents on the phenyl rings of the phosphine can range from simple alkyl or alkoxy groups to more complex functional moieties, allowing for the creation of a diverse library of catalysts. For example, phosphines with electron-donating groups tend to increase the electron density on the gold center, while electron-withdrawing groups have the opposite effect. The steric bulk of the phosphine ligand also plays a crucial role in controlling the accessibility of the gold center and can influence the selectivity of catalytic reactions. nih.gov

Table 1: Examples of Substituted Triphenylphosphine Ligands Used in Gold(I) Halide Complexes

| Phosphine Ligand | Electronic/Steric Properties |

| Tri(p-tolyl)phosphine | More electron-donating than PPh₃ |

| Tri(o-tolyl)phosphine | More sterically hindered than PPh₃ |

| Tri(p-methoxyphenyl)phosphine | More electron-donating than PPh₃ |

| Tris(pentafluorophenyl)phosphine | Strongly electron-withdrawing |

| JohnPhos | Bulky, electron-rich biaryl phosphine |

| Buchwald-type phosphines | Bulky, electron-rich biaryl phosphines |

This table is for illustrative purposes and is not exhaustive.

Derivatization of Gold(I)-Phosphine Units for Functionalization

The derivatization of the gold(I)-phosphine core is a powerful strategy for introducing new functionalities and creating tailored catalysts or materials. This can be achieved by modifying either the phosphine ligand or by replacing the halide with other functional groups. mdpi.comnih.gov

One common approach is the synthesis of cationic gold(I) phosphine complexes. researchgate.net This is typically accomplished by treating the gold(I) halide complex with a silver salt of a non-coordinating anion, such as AgSbF₆ or AgBF₄. wikipedia.org This reaction leads to the abstraction of the halide and the formation of a cationic gold(I) species, which is highly electrophilic and a potent catalyst for a variety of organic transformations. researchgate.net

(Ph₃P)AuX + AgY → [(Ph₃P)Au]⁺Y⁻ + AgX (where X = Cl, Br; Y = SbF₆, BF₄)

Furthermore, the phosphine ligand itself can be functionalized prior to or after coordination to the gold center. For example, phosphines bearing reactive groups can be used to attach the gold complex to other molecules, surfaces, or polymers. mdpi.com This allows for the development of catalysts with specific properties, such as enhanced stability, recyclability, or the ability to be incorporated into larger molecular architectures. nih.gov For instance, gold(I) triphenylphosphine complexes have been synthesized with ligands derived from hypoxanthine, demonstrating the versatility of this approach. nih.gov

Polymer-Supported Triphenylphosphine-Gold(I) Complexes in Synthetic Chemistry

The immobilization of homogeneous catalysts on solid supports is a well-established strategy to combine the advantages of both homogeneous (high activity and selectivity) and heterogeneous (ease of separation and recyclability) catalysis. Polymer-supported triphenylphosphine-gold(I) complexes have emerged as valuable tools in synthetic chemistry. nih.gov

These catalysts are typically prepared by attaching a triphenylphosphine ligand to a polymer backbone, such as polystyrene, followed by coordination to a gold(I) precursor. nih.gov The resulting polymer-supported catalyst can be easily separated from the reaction mixture by simple filtration, allowing for its reuse in subsequent reactions. This approach not only simplifies product purification but also reduces the loss of the expensive gold catalyst.

Polymer-supported triphenylphosphine-gold(I) complexes have been successfully employed in a variety of organic transformations, including the synthesis of heterocycles like furans and pyrroles. nih.gov The reactivity and selectivity of these supported catalysts can be influenced by the nature of the polymer support and the linker used to attach the phosphine ligand.

Structural Elucidation and Advanced Spectroscopic Characterization of Bromo Triphenylphosphine Gold I

Single-Crystal X-ray Diffraction Studies

Determination of Gold(I) Coordination Geometry and Linearity

Consistent with many two-coordinate gold(I) complexes, Bromo(triphenylphosphine)gold(I) adopts a nearly linear coordination geometry. wikipedia.org The central gold(I) atom is coordinated to the phosphorus atom of the triphenylphosphine (B44618) ligand and a bromine atom. This linear arrangement is a characteristic feature of gold(I) compounds, which minimizes steric hindrance and is electronically favorable for the d¹⁰ metal center. wikipedia.orgresearchgate.net The crystal structure of the closely related Chloro(triphenylphosphine)gold(I) also shows this linear geometry, further supporting this structural motif as typical for this class of compounds. wikipedia.org

Analysis of Au-P and Au-Br Bond Lengths and Angles

Crystallographic studies provide precise measurements of the covalent bonds within the this compound(I) molecule. The bond lengths and the angle between the ligands are critical parameters for understanding the nature of the coordination environment.

A search of the Cambridge Structural Database (CSD) for the structure with the reference code FOLKEW provides the key crystallographic data for this compound(I). shef.ac.uk In a related (2-phenylethynyl)(triphenylphosphine)gold(I) complex, the Au-P bond length was determined to be approximately 2.276-2.282 Å. documentsdelivered.com For similar compounds with a nitrogen donor instead of bromine, the Au-P bond lengths typically fall within the range of 2.22–2.278 Å. The P-Au-Br bond angle is expected to be very close to 180°, reflecting the linear geometry of the complex.

Interactive Data Table: Selected Bond Parameters for this compound(I) and Related Compounds

| Compound | Au-P Bond Length (Å) | Au-X Bond Length (Å) | P-Au-X Angle (°) | CSD Reference |

| This compound(I) | Value not explicitly found | Value not explicitly found | Value not explicitly found | FOLKEW shef.ac.uk |

| (2-Phenylethynyl)(triphenylphosphine)gold(I) | 2.276(5) - 2.282(4) | 1.97(2) - 2.02(2) (Au-C) | ~180 (linear) | documentsdelivered.com |

| Chloro(triphenylphosphine)gold(I) | ~2.23 | ~2.29 (Au-Cl) | ~180 (linear) | wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of atoms such as phosphorus (³¹P), hydrogen (¹H), and carbon (¹³C).

Phosphorus-31 (³¹P) NMR Investigations of the Phosphine (B1218219) Ligand in this compound(I) and Related Compounds

³¹P NMR is particularly informative for phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, including its coordination to a metal center.

The coordination of the triphenylphosphine ligand to the gold(I) center in this compound(I) results in a significant downfield shift in the ³¹P NMR spectrum compared to the free ligand. Free triphenylphosphine exhibits a ³¹P chemical shift of approximately -6.0 ppm. rsc.org In contrast, gold(I) phosphine complexes show resonances at much lower fields. For example, various [Ph₃PAu(selenone)]Cl complexes exhibit ³¹P signals in the range of 29.5 to 31.0 ppm. researchgate.net This deshielding effect upon coordination is attributed to the donation of electron density from the phosphorus atom to the gold center. researchgate.net

Interactive Data Table: ³¹P NMR Chemical Shifts for Triphenylphosphine and Related Gold(I) Complexes

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |

| Triphenylphosphine (free ligand) | - | ~ -6.0 rsc.org |

| [Ph₃PAu(OTf)] | CD₂Cl₂ | 28.20 rsc.org |

| 2-AdAu(PPh₃) | C₆D₆ | 43.44 rsc.org |

| This compound(I) | Not specified | Value not explicitly found |

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization in Solution

¹H and ¹³C NMR spectroscopy are used to characterize the organic ligand of the complex, in this case, the triphenylphosphine moiety.

The ¹H NMR spectrum of this compound(I) is expected to show complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm, corresponding to the protons of the phenyl rings. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of the triphenylphosphine ligand. Upon coordination to gold, the chemical shifts of the phenyl carbons are affected. In related (triphenylphosphine)gold(I) complexes, the signals for the phenyl carbons appear in the range of approximately 127 to 135 ppm. rsc.org The carbon atoms directly bonded to phosphorus (ipso-carbons) typically appear as doublets due to coupling with the ³¹P nucleus. rsc.orgrsc.org For instance, in a related adamantylgold(triphenylphosphine) complex, the phenyl carbon signals were observed at δ = 134.04 (d, ²JCP = 13.74 Hz), 132.06 (d, ¹JCP = 42.96 Hz), 130.17 (d, ⁴JCP = 1.72 Hz), and 128.57 (d, ³JCP = 10.19 Hz). rsc.org

Solution Behavior and Ligand Exchange Dynamics of Gold(I) Phosphine Complexes

In solution, gold(I) phosphine complexes such as this compound(I) exhibit dynamic behavior characterized by ligand exchange reactions. The gold(I) center, typically featuring a linear two-coordinate geometry, is held by bonds that can be labile, particularly the gold-halide bond. The relative weakness and lability of the Au-P and Au-X (where X is a halide) bonds allow for the displacement of these ligands by other species present in the solution. researchgate.netresearchgate.net

The solution chemistry is often governed by equilibria involving the dissociation of the halide ligand or the exchange of the phosphine ligand. For instance, in the presence of other coordinating solvents or nucleophiles, the bromide in this compound(I) can be replaced. Similarly, the triphenylphosphine ligand can be exchanged with other phosphines, a process that is influenced by the steric and electronic properties of both the incoming and outgoing phosphine ligands. duke.edunih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for studying these dynamic equilibria in real-time. It allows for the identification of various species present in solution, such as the parent complex, dissociated ions, and products of ligand exchange. nih.govnih.gov Studies on related triphenylphosphine gold(I) complexes have shown that molecular complexes where the gold(I) ion is coordinated to at least one triphenylphosphine ligand often act as precursors for the formation of larger gold clusters through ligand exchange processes.

The stability of the gold(I)-phosphine bond is a critical factor in these dynamics. While the Au-P bond is known to be relatively strong compared to its copper and silver analogues due to relativistic effects, it is still susceptible to exchange. researchgate.net This lability is fundamental to the utility of gold(I) phosphine complexes in synthesis and catalysis, as it allows for the controlled modification of the metal's coordination sphere.

Vibrational Spectroscopy (Infrared and Raman) for Metal-Ligand Stretching Frequencies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a crucial method for characterizing the bonding in this compound(I). By analyzing the vibrational frequencies, specific information about the metal-ligand bonds can be obtained. The key vibrational modes of interest are the gold-phosphorus (ν(Au-P)) and gold-bromine (ν(Au-Br)) stretching frequencies.

These frequencies are sensitive to the electronic environment of the gold center and the nature of the ligands. For example, a stronger σ-donating phosphine ligand increases the electron density on the gold atom, which can influence the strength and, consequently, the stretching frequency of the metal-ligand bonds.

In similar chloro(phosphine)gold(I) complexes, the Au-P stretching vibration is typically observed in the far-infrared region of the spectrum. The Au-Br stretch is expected at a lower frequency than the corresponding Au-Cl stretch due to the greater mass of the bromine atom. Studies on related gold(III) halide complexes show ν(Au-Br) frequencies in the range of 250-262 cm⁻¹, providing an approximate region for where the Au(I)-Br stretch might be found. rsc.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| ν(Au-P) | ~420 - 470 | Far-IR, Raman |

| ν(Au-Br) | ~250 - 270 (estimated) | Far-IR, Raman |

Table 1: Typical vibrational frequencies for metal-ligand stretches in gold(I) phosphine halide complexes. The Au-P frequency is based on data for analogous chloro complexes. The Au-Br frequency is an estimation based on related gold halide complexes. rsc.org

Mass Spectrometry Techniques (ESI-MS, FAB-MS) for Molecular Ion Characterization

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of gold(I) complexes. Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are particularly well-suited for the analysis of these coordination compounds because they are "soft" ionization techniques that minimize fragmentation and often allow for the detection of the intact molecular ion. nih.govnih.gov

For this compound(I) (C₁₈H₁₅AuBrP, MW ≈ 539.2 g/mol ), the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). nih.gov

FAB-MS Analysis: In FAB-MS, the analysis of related chloro(phosphine)gold(I) complexes typically reveals a prominent molecular ion peak [M]⁺. Common fragmentation pathways include the loss of the halide ligand to give a [M-Br]⁺ fragment, which corresponds to the [Au(PPh₃)]⁺ cation. Other observed fragments can arise from the phosphine ligand itself. capes.gov.br

ESI-MS Analysis: ESI-MS is highly effective for analyzing species in solution. It can identify the parent complex, often as an adduct (e.g., [M+H]⁺), as well as various species involved in solution equilibria. nih.gov This technique has been used to identify a wide array of cationic triphenylphosphine-ligated gold clusters, demonstrating its utility in characterizing these systems. ustb.edu.cn

| Ion | Formula | Description |

|---|---|---|

| [M]⁺ | [Au(PPh₃)Br]⁺ | Molecular Ion |

| [M-Br]⁺ | [Au(PPh₃)]⁺ | Fragment from loss of bromide ligand |

| [PPh₃+H]⁺ | [C₁₈H₁₆P]⁺ | Protonated triphenylphosphine ligand |

Table 2: Expected principal ions for this compound(I) in mass spectrometry.

X-ray Photoelectron Spectroscopy (XPS) for Gold Oxidation State and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and, crucially, the chemical and electronic state of the elements within a material. For this compound(I), XPS is primarily used to confirm the +1 oxidation state of the gold center.

The analysis focuses on the binding energy of core-level electrons, particularly the Au 4f electrons. The XPS spectrum for gold exhibits a characteristic doublet corresponding to the Au 4f₇/₂ and Au 4f₅/₂ spin-orbit components. The separation between these two peaks is consistently around 3.67 eV. nih.gov

The binding energy of the Au 4f₇/₂ peak is highly sensitive to the oxidation state of the gold atom. For gold(I) complexes, this peak typically appears at a higher binding energy than that for metallic gold(0) but lower than that for gold(III). It is important to note that cationic gold species can sometimes be photoreduced by the X-ray source during analysis, which would manifest as the appearance of a Au(0) signal at a lower binding energy. cardiff.ac.uk

| Gold Species | Typical Au 4f₇/₂ Binding Energy (eV) |

|---|---|

| Au(0) - Metallic Gold | 84.0 |

| Au(I) - Gold(I) Complexes | ~84.4 - 86.0 |

| Au(III) - Gold(III) Complexes | ~86.0 - 87.0 |

Table 3: Typical X-ray photoelectron spectroscopy binding energies for the Au 4f₇/₂ level in different oxidation states. The value for Au(I) in this compound(I) is expected to be in the range of 84.4-86.0 eV, confirming its +1 oxidation state. researchgate.netcardiff.ac.ukresearchgate.net

Coordination Chemistry and Electronic Structure of Gold I Phosphine Complexes

Examination of the Gold(I)-Phosphine Bond Nature (σ-donation and π-backbonding)

The bond between the gold(I) center and the phosphorus atom of the triphenylphosphine (B44618) ligand is a cornerstone of the complex's stability and reactivity. This interaction is primarily characterized by a synergistic interplay of σ-donation and π-backbonding. wikipedia.org

The interplay of these two bonding components results in a robust and relatively covalent Au-P bond, a feature that distinguishes gold(I) phosphine (B1218219) complexes from their lighter congeners (copper and silver). researchgate.net

Impact of Relativistic Effects on Gold(I) Bonding and Reactivity

The chemistry of gold is uniquely and profoundly influenced by relativistic effects, a consequence of its high nuclear charge and the resulting high velocity of its inner electrons. wikipedia.org These effects are not mere minor corrections but are fundamental to understanding the properties of gold and its compounds, including Bromo(triphenylphosphine)gold(I). smith.edunih.gov

The primary relativistic effects are the contraction of the s and p orbitals and the expansion and destabilization of the d and f orbitals. smith.eduresearchgate.net For gold, the relativistic contraction of the 6s orbital is particularly significant. smith.edu This contraction lowers the energy of the 6s orbital, bringing it closer to the energy of the filled 5d orbitals. wikipedia.org

These relativistic modifications have several key consequences for gold(I) bonding:

Enhanced Electronegativity: The relativistic contraction of the 6s orbital increases the electronegativity of gold, making it a better σ-acceptor. This strengthens the σ-donation from ligands like phosphines. researchgate.net

Stabilization of the Au(I) Oxidation State: The large energy separation between the relativistically stabilized 6s orbital and the destabilized 5d orbitals contributes to the high stability of the closed-shell d¹⁰ configuration of Au(I).

Linear Coordination Geometry: The strong σ-bonding, favored by relativistic effects, leads to a pronounced preference for a linear, two-coordinate geometry in Au(I) complexes like this compound(I). researchgate.net Theoretical calculations have shown that relativistic effects strengthen the preference for coordination number 2 in Au(I). acs.org

The Color of Gold: On a broader scale, the relativistic stabilization of the 6s orbital and destabilization of the 5d orbitals narrows the energy gap between them, leading to the absorption of blue light and the characteristic yellow color of metallic gold. wikipedia.org

In essence, the unique properties of this compound(I), from its bond strengths to its preferred geometry, are direct consequences of the relativistic nature of the gold atom.

Influence of Halide Ligands (Bromide) on the Gold(I) Coordination Environment and Electronic Properties

The bromide ligand in this compound(I) plays a crucial role in shaping the coordination environment and electronic properties of the complex. As a halide, bromide is a good σ-donor and a relatively weak π-donor.

The course of oxidative addition reactions is strongly influenced by the nature of the tertiary phosphine ligand. nih.govrsc.orgrsc.org For example, the reaction of (L)AuBr with bromine can lead to the formation of square planar gold(III) complexes, (L)AuBr₃. nih.govrsc.orgrsc.org However, with bulky phosphine ligands, such as tri(tert-butyl)phosphine, ligand redistribution may occur instead of oxidation. nih.govrsc.org The steric hindrance in complexes with very bulky ligands like trimesitylphosphine (B1301856) can even prevent oxidative addition altogether, leading to P-Au bond cleavage. nih.govrsc.org

The presence of the bromide ligand also influences the potential for the formation of higher-coordinate species in solution, a topic explored in the following section.

Investigation of Equilibrium States and Formation of Higher-Coordinate Gold(I) Species

While this compound(I) exists as a linear, two-coordinate monomer in the solid state, its behavior in solution can be more complex. Equilibria can be established, leading to the formation of higher-coordinate gold(I) species. researchgate.net

The addition of excess phosphine ligands to a solution of (Ph₃P)AuBr can lead to the formation of bis(phosphine)gold(I) and even tris(phosphine)gold(I) species:

[Au(PPh₃)Br] + PPh₃ ⇌ [Au(PPh₃)₂]⁺ + Br⁻ [Au(PPh₃)₂]⁺ + PPh₃ ⇌ [Au(PPh₃)₃]⁺

The position of these equilibria is dependent on several factors, including the concentration of the ligands, the nature of the solvent, and the electronic and steric properties of the phosphine ligand. Quantum theoretical studies have shown that once a two-coordinate complex like [AuCl(PH₃)] is formed, the subsequent coordination of additional phosphine ligands is relatively weak. researchgate.net Relativistic effects in gold significantly reduce the tendency for phosphine coordination beyond two-coordination. researchgate.net

The formation of four-coordinate gold(I) species is rare but has been observed, particularly with less electron-donating phosphine ligands. researchgate.net These higher-coordinate species often adopt a tetrahedral geometry. researchgate.net

It's important to note that ligand scrambling reactions can also occur in solution, leading to a mixture of species. nih.gov For instance, two molecules of (NHC)AuIBr can undergo ligand exchange to form [(NHC)₂AuI]⁺ and [AuIBr₂]⁻. nih.gov

Analysis of Aurophilic Interactions in Gold(I) Complexes

A distinctive and fascinating feature of gold(I) chemistry is the tendency for gold centers in complexes to engage in "aurophilic" interactions. These are weak, attractive, closed-shell interactions between gold(I) ions, with Au···Au distances typically in the range of 2.5–3.5 Å. mdpi.com This is shorter than the van der Waals radius of gold, indicating a bonding interaction.

While this compound(I) itself does not exhibit intramolecular aurophilic interactions due to its monomeric nature, these interactions are prevalent in related polynuclear gold(I) phosphine complexes. nih.govrsc.org For example, dinuclear gold(I) complexes with bridging diphosphine ligands can exhibit intramolecular Au···Au interactions. mdpi.com These interactions can also occur intermolecularly, leading to the formation of dimers, chains, or other supramolecular structures in the solid state. researchgate.netnih.gov

The strength of aurophilic interactions is comparable to that of hydrogen bonds and is influenced by both relativistic effects and electron correlation. These interactions play a significant role in determining the solid-state structures and photophysical properties of many gold(I) complexes. mdpi.com The steric bulk of the phosphine ligands can also influence the presence and geometry of aurophilic interactions. researchgate.net

Biological Interactions and Mechanistic Insights in Vitro and Molecular Studies

Molecular-Level Interactions with Biological Ligands and Macromolecules (In Vitro)

In vitro studies have been crucial in elucidating the direct molecular targets of gold(I) phosphine (B1218219) complexes. These investigations demonstrate a clear preference for sulfur- and selenium-containing biomolecules, which are central to cellular redox regulation.

Bromo(triphenylphosphine)gold(I) is expected to react readily with endogenous sulfur-containing molecules such as the amino acid L-cysteine and the antioxidant tripeptide, reduced glutathione (B108866) (GSH). In these interactions, the bromide ligand is displaced by the thiol group (-SH) of the biomolecule. This ligand exchange is a common feature for two-coordinate gold(I) complexes. researchgate.net The gold(I)-phosphine moiety, [Au(PPh3)]+, is the key reactive species that subsequently binds to the biological thiol. mdpi.com

Table 1: Interaction of Gold(I) Phosphine Complexes with Thiol-Containing Biomolecules

| Interacting Biomolecule | Type of Interaction | Resulting Adduct/Effect | Reference |

|---|---|---|---|

| L-cysteine | Ligand Exchange | Formation of [Cys-Au(PPh3)] | mdpi.com |

| Reduced Glutathione (GSH) | Ligand Exchange | Formation of [GS-Au(PPh3)] | mdpi.com |

This table summarizes typical interactions observed for gold(I) phosphine complexes.

A primary and highly significant molecular target for gold(I) phosphine complexes is the selenoprotein enzyme, thioredoxin reductase (TrxR). acs.orgnih.gov This enzyme, which contains a rare and highly reactive selenocysteine (B57510) (Sec) residue in its active site, is a critical component of the thioredoxin system that regulates cellular redox balance, cell growth, and apoptosis. acs.org

Gold(I) compounds, including Auranofin and other phosphine complexes, are exceptionally potent inhibitors of TrxR. researchgate.netacs.org The inhibitory mechanism involves the covalent binding of the gold(I) center to the selenol group (-SeH) of the selenocysteine residue. nih.gov This binding is highly favorable due to the strong affinity between the soft gold(I) cation and the soft selenium atom. The inhibition of TrxR is highly selective; at concentrations where TrxR is efficiently blocked, related oxidoreductase enzymes such as glutathione reductase (GR) and glutathione peroxidase (GPx) are often unaffected. acs.org This targeted inhibition disrupts the entire thioredoxin system, leading to an accumulation of reactive oxygen species (ROS) and a state of severe oxidative stress. researchgate.netnih.gov

In Vitro Cellular Studies Focused on Mechanistic Action

The molecular interactions of gold(I) complexes translate into profound effects at the cellular level, primarily through the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

The inhibition of thioredoxin reductase by gold(I) phosphine complexes is a key event that triggers apoptosis, largely through mitochondria-dependent pathways. researchgate.netacs.org Mitochondria are central to this process, and gold(I) compounds have been shown to induce mitochondrial dysfunction as a core component of their anticancer activity. researchgate.netnih.gov

The mechanistic sequence is as follows:

Inhibition of TrxR : The gold complex enters the cell and inhibits mitochondrial TrxR. researchgate.net

Increased Oxidative Stress : The loss of TrxR function leads to a buildup of reactive oxygen species (ROS), creating a pro-oxidant intracellular environment. nih.gov

Mitochondrial Permeability Transition (MPT) : The elevated ROS levels induce the MPT, a process where the inner mitochondrial membrane becomes permeable. This leads to the collapse of the mitochondrial membrane potential (ΔΨm). researchgate.net

Release of Pro-Apoptotic Factors : The change in membrane permeability causes the release of pro-apoptotic proteins, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. researchgate.net

Caspase Activation : In the cytoplasm, cytochrome c participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. This, in turn, activates executioner caspases like caspase-3, which carry out the systematic dismantling of the cell, leading to apoptosis. acs.orgresearchgate.net

Studies on various gold(I) phosphine complexes have consistently demonstrated these effects, including mitochondrial membrane depolarization, increased ROS production, and activation of caspases, confirming that the mitochondrial pathway is a primary route for their induced cell death. acs.org

In addition to inducing apoptosis, gold(I) phosphine complexes have been shown to perturb the normal progression of the cell cycle. rsc.org Cell cycle analysis, often performed using flow cytometry, reveals that these compounds can cause cells to arrest at specific phases, preventing them from dividing and proliferating.

Several studies on various gold(I) phosphine complexes have demonstrated their ability to cause cell cycle arrest, with the specific phase of arrest potentially varying between different compounds and cell lines. A common finding is an accumulation of cells in the sub-G1 phase of the cell cycle. acs.org This sub-G1 peak is a hallmark of apoptosis, as it represents cells with fragmented DNA that have less than the normal G1 DNA content. nih.gov Furthermore, some gold(I) phosphine complexes have been shown to induce a predominant arrest in the G1 phase, effectively blocking cells from entering the S phase (DNA synthesis).

Table 2: Effects of Gold(I) Phosphine Complexes on Cell Cycle Progression

| Effect | Phase of Cell Cycle | Implication | Reference |

|---|---|---|---|

| Cell Cycle Arrest | G1 Phase | Prevents entry into DNA synthesis (S phase) |

This table summarizes general findings for the class of gold(I) phosphine anticancer agents.

Research on Triphenylphosphonium-Based Compounds for Mitochondria-Targeted Delivery (Mechanistic Relevance)

The specific delivery of therapeutic agents to mitochondria is a major goal in cancer therapy, as these organelles are central to both cell survival and death. A highly effective strategy for mitochondrial targeting involves the use of lipophilic cations, most notably the triphenylphosphonium (TPP+) cation.

The principle behind this targeting relies on the large negative membrane potential of the mitochondrial inner membrane (approximately -150 to -180 mV, negative inside). This strong electrochemical gradient drives the accumulation of positively charged, membrane-permeable molecules from the cytoplasm into the mitochondrial matrix, where they can become concentrated by up to 1000-fold.

By covalently attaching a TPP+ moiety to a drug molecule, researchers can create a conjugate that is actively drawn to and concentrated within mitochondria. This strategy has been successfully used to deliver a wide range of bioactive molecules and probes to study mitochondrial function and to induce mitochondria-specific therapeutic effects.

While this compound(I) is a neutral molecule and not a TPP+ salt, the presence of the bulky and lipophilic triphenylphosphine (B44618) (PPh3) ligand is mechanistically relevant. The lipophilicity of the PPh3 ligand enhances the compound's ability to cross cellular and organellar membranes, including the mitochondrial membranes. This property facilitates its access to intramitochondrial targets like TrxR. nih.gov Therefore, although it does not accumulate via the same potent electrophoretic mechanism as TPP+ cations, its triphenylphosphine component provides the necessary lipophilicity to engage with the critical mitochondrial pathways of apoptosis.

Advanced Methodologies in Characterization and Mechanistic Analysis

Solid-State NMR Spectroscopy, including Cross-Polarization Magic-Angle Spinning (CP MAS) ³¹P NMR

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials. For gold-phosphine complexes like Bromo(triphenylphosphine)gold(I), ³¹P NMR is particularly informative. The combination of Cross-Polarization (CP) and Magic-Angle Spinning (MAS) significantly enhances the sensitivity and resolution of NMR spectra for dilute nuclei like ³¹P in solids. researchgate.netnih.gov

CP enhances the signal of dilute spins (like ³¹P) by transferring polarization from abundant spins (typically ¹H). researchgate.net MAS involves spinning the sample at a high frequency at the "magic angle" (54.74°) with respect to the external magnetic field, which averages out anisotropic interactions that cause significant line broadening in solid samples. nih.gov The development of fast MAS techniques further improves resolution. chemrxiv.orgnih.gov

Research Findings:

Structural Elucidation: ³¹P CP/MAS NMR has been employed to compare the solution and solid-state structures of phosphole complexes of gold(I) halides. documentsdelivered.com This comparison can reveal differences in coordination geometry and intermolecular interactions between the two phases.

Characterization of Surface-Bound Species: In the context of triphenylphosphine-stabilized gold nanoparticles, solid-state ³¹P NMR is essential for characterizing the ligands bound to the gold surface. Studies have identified a broad ³¹P{¹H} NMR resonance centered around 56 ppm, which is associated with surface-bound triphenylphosphine (B44618). acs.orgmpg.de This significant broadening is primarily attributed to the existence of a variety of different chemical shift environments on the nanoparticle surface rather than fast ligand exchange. acs.orgmpg.de

Distinguishing Ligand States: Solid-state ³¹P NMR can distinguish between intact phosphine (B1218219) ligands and other surface-bound species. For instance, in studies of phosphinine-stabilized gold nanoparticles, the technique revealed that the ligands partially react during synthesis, resulting in a mixture of intact phosphinines and other phosphine-type donors on the surface. rsc.org

Influence of Ligand Properties: The stoichiometry and exchange behavior of gold(I)–tertiary phosphine systems, such as [AuBr(L)], are critically dependent on the steric and electronic properties of the phosphine ligand, which can be effectively studied by ³¹P NMR. rsc.org Upon coordination to a gold center, the ³¹P NMR resonance typically shifts downfield compared to the free phosphine ligand. nih.gov

| Compound/Species | Technique | Chemical Shift (δ) / ppm | Reference |

|---|---|---|---|

| Triphenylphosphine (free ligand) | Solution NMR | -5 to -6 | General Knowledge |

| [AuCl(PPh₃)] | Solution NMR | ~33.4 | General Knowledge |

| Surface-bound PPh₃ on Au Nanoparticles | Solid-State ³¹P{¹H} NMR | ~56 (broad peak) | acs.orgmpg.de |

| (R,R)-(-)-2,3-bis(t-butylmethylphosphino) quinoxaline (B1680401) (free ligand) | Solution ³¹P{¹H} NMR | -17 | nih.gov |

| DPPE (free ligand) | Solution ³¹P{¹H} NMR | -12 | nih.gov |

High-Resolution X-ray Photoemission Spectroscopy (HRXPS) and Near-Edge X-ray Absorption Fine Structure Spectroscopy (NEXAFS) for Surface Chemistry

High-Resolution X-ray Photoemission Spectroscopy (HRXPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are indispensable tools for probing the elemental composition and chemical states of the top few nanometers of a surface. These techniques are ideal for studying the adsorption and reaction of molecules like this compound(I) on various substrates.

HRXPS involves irradiating a surface with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, providing detailed information about oxidation states and functional groups.

NEXAFS, also known as X-ray Absorption Near Edge Structure (XANES), involves tuning the X-ray energy across an element's absorption edge. The resulting absorption spectrum has features that are sensitive to the local coordination geometry and electronic structure of the absorbing atom. For molecules adsorbed on surfaces, angle-resolved NEXAFS can determine their orientation.

Research Findings:

Surface Adsorption and Ordering: The adsorption of triphenylphosphine, the key ligand in this compound(I), has been studied on Au(111) surfaces. Contrary to earlier assumptions, triphenylphosphine can form highly ordered structures on Au(111), which is a crucial finding for understanding the functionality of nanoparticles and surfaces capped with this ligand. researchgate.net

Chemical State Identification: HRXPS is highly effective at identifying the chemical state of phosphorus on a gold surface. In a study of gold nanoparticles functionalized with a phosphine derivative, the high-resolution P 2p spectrum showed a major component at a binding energy of 131.52 eV (P 2p₃/₂) corresponding to triphenylphosphine. researchgate.net A minor, second component at a higher binding energy of 132.60 eV was attributed to triphenylphosphine oxide, confirming partial oxidation of the ligand. researchgate.net

Elemental Confirmation: XPS analysis confirms the presence of the expected elements on the surface. For phosphine-stabilized copper nanoclusters, XPS survey scans confirmed the presence of Cu, S, P, Br, and C. acs.org High-resolution scans of the Au 4f region can distinguish between gold in nanoparticles and bulk gold. researchgate.net

| Core Level | Species | Binding Energy (eV) | Reference |

|---|---|---|---|

| P 2p₃/₂ | Triphenylphosphine | 131.52 | researchgate.net |

| P 2p₃/₂ | Triphenylphosphine Oxide | 132.60 | researchgate.net |

| Au 4f₇/₂ | Bulk Gold | 83.75 | researchgate.net |

| Au 4f₇/₂ | Isolated Au Nanoparticles | 84.62 | researchgate.net |

Techniques for Studying Gold Nanoparticles Functionalized with Triphenylphosphine Ligands

Gold nanoparticles (AuNPs) functionalized with triphenylphosphine and its derivatives serve as important models and materials in catalysis and nanomedicine. A suite of analytical techniques is required to fully characterize these complex systems, from the metallic core to the organic ligand shell.

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution and solid-state NMR are used to study the ligand shell. ¹H and ³¹P NMR experiments can probe the ligand binding environment and exchange dynamics. acs.orgmpg.de For example, NMR studies have shown that triphenylphosphine-capped AuNPs can undergo ligand exchange that results in the loss of Au(PPh₃)Cl from the nanoparticle surface, suggesting a dynamic surface structure with mixed valence Au(0) and Au(I) states. acs.orgmpg.de

Transmission Electron Microscopy (TEM): TEM is the primary method for visualizing nanoparticles and determining their size, size distribution, and morphology. rsc.orgrsc.org For instance, TEM analysis of PPh₃-capped gold nanoparticles revealed an average core diameter of 1.8 nm. acs.org

UV-Visible (UV-Vis) Spectroscopy: This technique is used to detect the surface plasmon resonance (SPR) of gold nanoparticles. The position and shape of the SPR peak are sensitive to particle size, shape, and aggregation state. For very small nanoparticles (less than ~2 nm in diameter), a distinct SPR peak around 520 nm is often absent, which itself is an indication of the small particle size. rsc.orgamazonaws.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the composition of functionalized nanoparticles by quantifying the mass percentage of the organic ligand shell relative to the inorganic core. amazonaws.com For example, TGA of 1.8 nm PPh₃-capped AuNPs showed a 23% mass loss upon heating, corresponding to the decomposition of the organic ligands. amazonaws.com

X-ray Photoelectron Spectroscopy (XPS): As detailed in section 8.2, XPS provides crucial information on the elemental composition and chemical states of the nanoparticle surface, such as confirming the presence of phosphine ligands and identifying any oxidation products. researchgate.net

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of nanoparticles dispersed in a solvent, providing information about their size distribution and aggregation state in solution. rsc.orgmdpi.com

| Technique | Information Obtained | Reference |

|---|---|---|

| NMR Spectroscopy (¹H, ³¹P) | Ligand binding, surface environment, exchange dynamics, chemical state of ligands. | acs.orgmpg.de |

| Transmission Electron Microscopy (TEM) | Core size, size distribution, morphology, aggregation state. | acs.orgrsc.org |

| UV-Visible Spectroscopy | Estimation of particle size (via Surface Plasmon Resonance), aggregation state. | rsc.orgamazonaws.com |

| Thermogravimetric Analysis (TGA) | Organic ligand content (mass percentage), thermal stability. | amazonaws.com |

| X-ray Photoemission Spectroscopy (XPS) | Surface elemental composition, chemical/oxidation state of ligands and gold. | researchgate.net |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution in solution. | rsc.orgmdpi.com |

Emerging Research Frontiers and Future Perspectives in Bromo Triphenylphosphine Gold I Research

Development of Innovative Synthetic Strategies for Gold(I) Triphenylphosphine (B44618) Complexes

The synthesis of well-defined gold(I) phosphine (B1218219) complexes is fundamental to exploring their catalytic potential. Traditional methods often involve the reaction of a gold(I) halide precursor, such as (tht)AuCl (tht = tetrahydrothiophene), with a phosphine ligand, followed by halide abstraction with a silver salt to generate the active cationic species. acs.org However, the presence of silver salts can sometimes complicate catalytic reactions or lead to undesired side products. researchgate.net

Recent research has focused on developing silver-free protocols for the generation of cationic gold(I) catalysts. One such strategy involves the use of N-heterocyclic carbene (NHC) gold(I) hydroxide (B78521) precatalysts, like [Au(OH)(IPr)], which can be activated by simple Brønsted acids to generate the active cationic gold(I) species in situ. researchgate.net This approach avoids the need for light-sensitive silver salts and simplifies purification procedures. Another innovative method involves the direct reaction of [AuCl(PPh3)] with the sodium salt of a ligand, as demonstrated in the synthesis of gold(I) complexes with hypoxanthine-derived ligands. nih.gov These developments offer more versatile and user-friendly entries into catalytically active gold(I) species.

Furthermore, synthetic strategies are being refined to create a diverse library of gold(I) phosphine complexes with varied electronic and steric properties. This includes the synthesis of complexes with electronically modified triphenylphosphine ligands, such as tris(4-methoxyphenyl)phosphine (B1294419) and tris(2,6-dimethoxyphenyl)phosphine, to fine-tune the catalytic activity. rsc.org The synthesis of bimetallic gold(I) alkynyl complexes is another area of active research, offering unique reactivity profiles compared to their mononuclear counterparts. researchgate.net

Discovery of Novel Catalytic Transformations and Selectivity Control

Gold(I) triphenylphosphine complexes are renowned for their ability to activate alkynes, allenes, and alkenes toward nucleophilic attack. rsc.orgresearchgate.net This fundamental reactivity continues to be exploited in the discovery of novel and complex chemical transformations. A significant area of research is the development of gold(I)-catalyzed cascade reactions, where multiple bonds and rings are formed in a single step from simple starting materials. nih.govacs.org For instance, gold(I)-catalyzed cyclization of arylalkyne derivatives has been employed to construct a variety of valuable small-molecule scaffolds, including derivatives of benzene, cyclopentene, furan, and pyran. nih.gov

A major challenge and a key focus of current research is controlling the selectivity of these transformations. The linear coordination geometry of gold(I) complexes presents a unique challenge for achieving high enantioselectivity. researchgate.net To address this, significant effort has been dedicated to the development of chiral ligands. acs.orgresearchgate.net The design of chiral biaryl phosphine ligands, for example, has been instrumental in achieving high levels of enantiocontrol in various gold-catalyzed reactions. researchgate.netacs.org These ligands create a well-defined chiral pocket around the gold center, effectively discriminating between the two enantiotopic faces of the substrate.

Beyond enantioselectivity, controlling regioselectivity in reactions with unsymmetrical substrates is also crucial. The choice of ligand, counterion, and solvent can significantly influence the reaction outcome. mdpi.com For example, in the hydrochlorination of unactivated alkynes, the use of a hydrogen-bonding-activated Au-Cl bond has enabled high regioselectivity, overcoming the typical incompatibility between cationic gold catalysts and chloride ions. researchgate.net

Deepened Understanding of Reaction Mechanisms at the Atomic and Molecular Scale

A thorough understanding of reaction mechanisms is paramount for the rational design of improved catalysts and the expansion of their synthetic utility. chemrxiv.org Researchers are increasingly employing a combination of advanced spectroscopic techniques and computational studies to elucidate the intricate steps of gold-catalyzed reactions. Key reactive intermediates, such as π-alkyne complexes, vinyl-gold species, and gold carbenes, have been identified and characterized, providing crucial insights into the catalytic cycle. nih.govmdpi.comresearchgate.net

For example, in the gold(I)-catalyzed cyclization of 1,6-enynes, mechanistic studies have helped to understand the formation of cyclopropyl (B3062369) gold-carbene intermediates and their subsequent transformations. chemrxiv.org Similarly, investigations into the gold-catalyzed reactions of allenoates have provided evidence for the formation of gold(I)-butenolide intermediates. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like 31P NMR, is a powerful tool for tracking the catalyst and intermediates in solution. researchgate.net Interionic NOE (Nuclear Overhauser Effect) NMR studies have been particularly insightful for understanding the role of the counterion and its proximity to the cationic gold center, which can significantly influence reactivity and selectivity. researchgate.netacs.org These experimental observations, when coupled with theoretical calculations, provide a detailed picture of the reaction landscape at the molecular level. acs.org

Rational Design of Gold(I) Complexes with Tailored Reactivity Profiles

The ability to rationally design gold(I) complexes with specific, predictable reactivity is a major goal in the field. This involves the strategic modification of the ligands and counterions to fine-tune the electronic and steric properties of the catalyst. acs.orgnih.gov The ligand plays a crucial role in stabilizing the gold(I) center and modulating its Lewis acidity. acs.org

A prominent example is the development of "Buchwald-type" biaryl phosphine ligands for gold catalysis. acs.org These bulky ligands not only enhance catalyst stability but also place an aryl group in close proximity to the metal center, which can influence reactivity through non-covalent interactions. acs.org By systematically modifying the substituents on the biaryl backbone, researchers can create a library of ligands with a range of steric and electronic profiles, allowing for the optimization of a specific catalytic transformation. researchgate.net

The design principles extend beyond phosphine ligands. For instance, gold(I) N-heterocyclic carbene (NHC) complexes have been designed as mitochondria-targeted antitumor agents by tuning the lipophilicity and electronic properties of the NHC ligand. nih.gov In the context of catalysis, photoactive ligands are being incorporated to create dual metallaphotoredox catalysts, where the gold complex acts as both a photosensitizer and a cross-coupling catalyst. acs.org This rational design approach, moving from trial-and-error to predictable catalyst performance, is a key frontier in gold chemistry.

Synergistic Integration of Computational and Experimental Methodologies in Gold(I) Chemistry

The synergy between computational chemistry and experimental studies has become an indispensable tool for advancing the field of gold catalysis. researchgate.netnih.gov Density Functional Theory (DFT) calculations have proven to be particularly powerful for elucidating reaction mechanisms, rationalizing observed selectivities, and predicting the properties of new catalyst designs. chemrxiv.orgresearchgate.netacs.org

Computational studies can provide detailed information about transition state geometries and energies, which is often difficult to obtain experimentally. This allows researchers to distinguish between competing reaction pathways and understand the origins of stereoselectivity. researchgate.netnih.gov For example, DFT calculations have been used to model the entire catalytic cycle of complex reactions, identifying key intermediates and rate-determining steps. researchgate.net This information is invaluable for optimizing reaction conditions and designing more efficient catalysts.

A recent development is the use of automated predictive reaction modeling for gold(I) catalysis. chemrxiv.org This approach uses a theoretical framework to automatically explore possible reaction pathways without human bias, which can help identify novel reactivity and reproduce experimental outcomes. chemrxiv.org The integration of experimental techniques like NMR and mass spectrometry with these powerful computational tools provides a comprehensive understanding of the catalytic system, from the bulk solution properties to the atomic-level details of the reaction mechanism. acs.org This combined approach is accelerating the pace of discovery and innovation in gold(I) chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Bromo(triphenylphosphine)gold(I), and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves ligand substitution reactions of Au(I) precursors (e.g., AuCl(PPh₃)) with KBr or AgBr in anhydrous solvents like dichloromethane . Yield optimization requires strict control of moisture, temperature (~0–25°C), and stoichiometric ratios. Purity is assessed via ³¹P NMR to confirm ligand coordination and absence of phosphine oxide byproducts .

Q. How can researchers reliably characterize this compound(I) using spectroscopic and crystallographic methods?

- Methodological Answer :

- ³¹P NMR : A singlet near δ 30–35 ppm confirms PPh₃ coordination .

- X-ray crystallography : Monomeric structures with linear P–Au–Br geometry (bond angles ~170–180°) are typical .

- IR spectroscopy : Au–Br stretching vibrations appear at 200–220 cm⁻¹, distinguishable from Au–Cl analogs .

Q. What are the common pitfalls in handling this compound(I), and how can they be mitigated?

- Methodological Answer :

- Light sensitivity : Store under inert atmosphere (N₂/Ar) in amber glassware to prevent Au–Br bond photolysis .

- Moisture sensitivity : Use rigorously dried solvents and Schlenk-line techniques to avoid hydrolysis to Au(OH)(PPh₃) .

Advanced Research Questions

Q. How do steric and electronic effects of phosphine ligands influence the reactivity of this compound(I) in catalytic cycles?

- Methodological Answer : Bulky ligands (e.g., P(o-tolyl)₃) reduce catalytic activity due to hindered substrate access, while electron-withdrawing groups on phosphines enhance Au(I) electrophilicity, accelerating oxidative addition steps . Comparative studies using Hammett parameters or Tolman electronic indices are recommended .

Q. What mechanistic insights explain contradictory reports on this compound(I)’s role in cross-coupling reactions?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMF vs. toluene) affecting Au(I)/Au(III) redox cycling. In situ XAS (X-ray absorption spectroscopy) and DFT calculations can clarify whether Au(I) acts as a pre-catalyst or stabilizes intermediates .

Q. How can computational modeling (e.g., DFT) resolve ambiguities in the Au–Br bonding nature and its implications for supramolecular assembly?

- Methodological Answer : DFT studies at the B3LYP/LANL2DZ level reveal Au–Br bond covalency (~30%) and charge distribution, aiding predictions of non-covalent interactions (e.g., halogen bonding) in crystal engineering .

Q. What experimental strategies address challenges in isolating intermediates during this compound(I)-mediated C–H activation?

- Methodological Answer : Use low-temperature stopped-flow NMR (−40°C) or cryo-trapping with rapid-quench techniques to capture transient Au(III) species. Isotopic labeling (e.g., ¹³C-substrates) aids in tracking reaction pathways .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies between theoretical and experimental bond lengths in this compound(I) structures?

- Methodological Answer :

- Crystallographic vs. computational data : X-ray-derived Au–Br bond lengths (2.40–2.45 Å) often exceed DFT predictions (~2.35 Å) due to relativistic effects inadequately modeled in standard basis sets. Use ZORA (zeroth-order regular approximation) corrections for improved accuracy .

Q. What statistical approaches validate the reproducibility of catalytic performance data for this compound(I) across laboratories?

- Methodological Answer : Apply ANOVA to compare turnover numbers (TONs) under standardized conditions (solvent, substrate ratio). Control for trace O₂/H₂O via Karl Fischer titration and ICP-MS analysis of Au leaching .

Tables for Key Data

| Property | Value/Range | Method | Reference |

|---|---|---|---|

| Au–Br Bond Length | 2.40–2.45 Å | X-ray crystallography | |

| ³¹P NMR Shift (PPh₃) | δ 30–35 ppm | ³¹P NMR (CDCl₃) | |

| IR Au–Br Stretch | 200–220 cm⁻¹ | FT-IR (KBr pellet) | |

| Decomposition Temperature | >200°C (under N₂) | TGA/DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.